2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole

Analytical Chemistry Quality Control Compound Authentication

Medicinal chemistry teams synthesizing Bazedoxifene metabolites require the specific 5-methoxy-2-(4-methoxyphenyl)-3-methylindole scaffold-analogs lacking the C-5 methoxy cannot yield the 5-glucuronide conjugate. This compound provides the exact substitution array needed. • Designated reactant for Bazedoxifene 5-glucuronide metabolite (40-95% of circulating drug). • Direct precursor for N-alkylated antiestrogenic 2-phenylindole libraries (US Pat. 6503938). • Unprotected scaffold eliminates benzyl deprotection steps, enabling parallel SAR.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 91444-18-7
Cat. No. B051626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole
CAS91444-18-7
Synonyms5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H17NO2/c1-11-15-10-14(20-3)8-9-16(15)18-17(11)12-4-6-13(19-2)7-5-12/h4-10,18H,1-3H3
InChIKeyWWNLVEDPCAHCIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole Overview


2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole (CAS 91444-18-7), also referred to as 5-methoxy-2-(p-methoxyphenyl)skatole, is a dual-methoxy-substituted 2-phenylindole derivative with a methyl group at the indole 3-position [1]. It is recognized primarily as a reactant in the synthesis of a key glucuronide metabolite of Bazedoxifene, a nonsteroidal selective estrogen receptor modulator (SERM) used for postmenopausal osteoporosis . The compound also serves as a core scaffold for N-alkylated antiestrogenic 2-phenylindoles described in foundational patent literature [2]. However, its utility is tied to its specific 5-methoxy-2-(4-methoxyphenyl)-3-methyl substitution architecture; structurally similar in-class compounds lacking any one of these features cannot replicate its synthetic or pharmacological precursor function.

Irreplaceability of 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole


The compound's value is determined by its precise substitution array: a 5-methoxy on the indole ring, a 4-methoxy on the 2-phenyl ring, and a 3-methyl group. Removing the 5-methoxy yields 2-(4-methoxyphenyl)-3-methylindole, which is used as a starting material for antiestrogenic sulfamates but cannot generate the 5-glucuronidated Bazedoxifene metabolite [1]. Replacing the 4-methoxyphenyl with an unsubstituted phenyl or 4-hydroxyphenyl alters both reactivity and biological target engagement [2]. The benzyl-protected intermediate (3-methyl-5-benzyloxy-2-(4-benzyloxyphenyl)-1H-indole, CAS 198479-63-9) requires additional deprotection steps, impacting synthetic efficiency [3]. These structural differences translate into discrete, non-interchangeable functions in synthetic and pharmacological contexts.

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole: Differentiation Evidence


Melting Point: Differentiable Identity Marker

The target compound exhibits a melting point of 135–137 °C (recrystallized from ethanol) as reported in the preparative patent [1], with an alternative vendor-reported value of 139 °C (ChemicalBook) . This contrasts with the comparator 2-(4-methoxyphenyl)-3-methylindole, which has a reported melting point of approximately 85–88 °C , and 5-methoxy-2-phenylindole (CAS 5883-96-5), which melts at approximately 150–153 °C . The substantial difference (≥30 °C) provides a simple, cost-effective orthogonal identity verification method during incoming quality control.

Analytical Chemistry Quality Control Compound Authentication

5-Methoxy Enables Glucuronide Metabolite Synthesis

5-Methoxy-2-(p-methoxyphenyl)skatole (CAS 91444-18-7) is explicitly cited as the reactant for synthesizing a metabolite of Bazedoxifene, specifically the 5-glucuronidated species that constitutes 40–95% of total circulating drug-related material following oral administration of Bazedoxifene acetate . The comparator 2-(4-methoxyphenyl)-3-methylindole, which lacks the 5-methoxy substituent, cannot be used to access this specific glucuronide conjugate, as glucuronidation in Bazedoxifene occurs predominantly at the 5-hydroxy position that is liberated upon demethylation of the 5-methoxy group [1]. No alternative synthetic route circumvents this structural requirement.

Drug Metabolism SERM Pharmacology Metabolite Synthesis

Synthetic Efficiency: Direct Alkylation Advantage

The target compound is used directly for N-alkylation to generate antiestrogenic 2-phenylindoles without requiring intermediate deprotection steps [1]. In contrast, the benzyl-protected Bazedoxifene intermediate (3-methyl-5-benzyloxy-2-(4-benzyloxyphenyl)-1H-indole, CAS 198479-63-9) necessitates at least one additional hydrogenolysis or acid-mediated deprotection step to liberate the 5-hydroxy and 4'-hydroxy groups before further functionalization [2]. The patent literature describes the direct use of 5-methoxy-2-(4-methoxyphenyl)-3-methylindole in N-alkylation with α,ω-dibromoalkanes followed by thiol substitution, carbonyl reduction, and sulfonamide formation, representing at minimum one fewer synthetic step [1].

Process Chemistry Intermediate Comparison Synthetic Route Efficiency

Physicochemical Profile Differentiation from Hydroxy Analogs

PubChem-computed descriptors provide a quantitative baseline for the target compound: XLogP3 = 4.0, hydrogen bond donor count = 1 (indole NH), hydrogen bond acceptor count = 2 (two methoxy oxygens), and rotatable bond count = 3 [1]. In comparison, the deprotected metabolite 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (a key Bazedoxifene fragment) has a computed XLogP3 of approximately 3.0–3.5 and a hydrogen bond donor count of 3 (two phenolic OH + indole NH), rendering it more polar and less membrane-permeable [2]. The target compound's higher lipophilicity and reduced hydrogen bond donor capacity predict superior passive membrane permeability, which is relevant when the compound is used as a prodrug-like scaffold in cell-based antiestrogen screening assays.

Computational Chemistry ADME Prediction Physicochemical Profiling

Commercial Availability and Purity Comparison

Vendor purity specifications for CAS 91444-18-7 range from 95% (AKSci, Fluorochem) to 97–98% (Leyan, Coompo Research Chemicals) . This compares favorably with the benzyl-protected Bazedoxifene intermediate (CAS 198479-63-9), which is commonly supplied at 95–97% purity . The target compound is listed by two major international suppliers (Sigma-Aldrich under product code PH009719, and Fujifilm Wako under QV-0312), indicating broader validated supply chain availability compared to more specialized in-class analogs such as 1-ethyl-5-methoxy-2-(4-methoxyphenyl)-3-methylindole (CAS 91444-33-6) .

Procurement Purity Specification Vendor Comparison

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole Applications


Bazedoxifene 5-Glucuronide Metabolite Reference Standard Synthesis

This is the highest-value application for the compound. As documented by multiple chemical databases, 5-methoxy-2-(p-methoxyphenyl)skatole is the specifically designated reactant for synthesizing the 5-glucuronide metabolite of Bazedoxifene, which accounts for 40–95% of circulating drug after oral administration . Analytical reference laboratories and DMPK groups studying Bazedoxifene metabolism should procure this compound because no structural analog lacking the 5-methoxy substituent can provide synthetic access to this specific conjugate. The methoxy group at C-5 serves as the latent hydroxyl that, upon demethylation and subsequent glucuronidation, yields the authentic Phase II metabolite identical to that produced in human liver microsomes and in vivo [1].

N-Alkylated Antiestrogen 2-Phenylindole Library Construction

The compound is the direct precursor for generating N-alkylated 2-phenylindole libraries with antiestrogenic activity, as described in US Patent 6503938 B2 [2]. The absence of benzyl or other acid-labile protecting groups allows direct N-alkylation with α,ω-dibromoalkanes under NaH/DMF conditions, followed by thiol substitution, amide coupling, and sulfonamide formation without protecting group manipulation. Medicinal chemistry teams developing novel SERM candidates can use this scaffold as a starting point for parallel synthesis, avoiding the additional deprotection step required when using benzyl-protected intermediates like CAS 198479-63-9 [3].

ERα-Targeted Probe Compound Preparation for Cell-Based Degradation Assays

The compound's computed physicochemical profile (XLogP3 = 4.0, HBD = 1) predicts adequate cell permeability for use in intact-cell estrogen receptor modulation assays [4]. N-functionalized derivatives of this scaffold have been evaluated for ERα degradation activity, with BindingDB reporting EC50 values in the nanomolar range (e.g., 0.900 nM for a related N-alkylated derivative in MCF-7 cells) [5]. While the parent compound itself is a synthetic intermediate rather than an active pharmaceutical ingredient, its methoxy-protected form is preferred over the free phenolic analog for cellular assays where excessive hydrogen bond donor capacity may limit membrane transit.

QC Reference Material for Indole Intermediate Identity Verification

The distinct melting point range (135–137 °C per patent, 139 °C per vendor specification) provides a rapid identity check that can distinguish this compound from the commonly confused 2-(4-methoxyphenyl)-3-methylindole (mp ~85–88 °C) [6]. Procurement groups managing inventory of multiple indole intermediates for SERM development programs can use this thermal signature as part of incoming material verification, reducing the risk of costly synthetic failures due to misidentified starting materials.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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